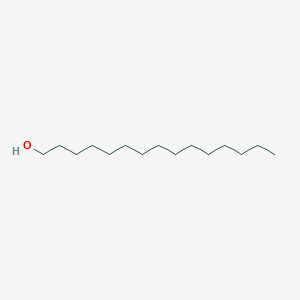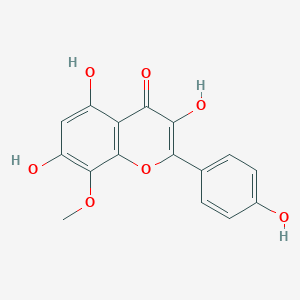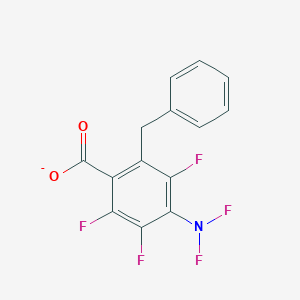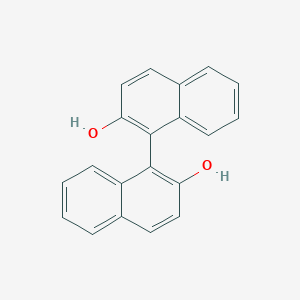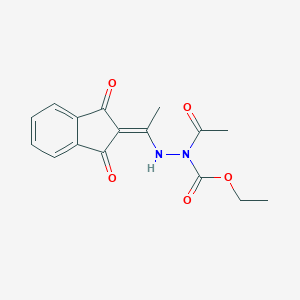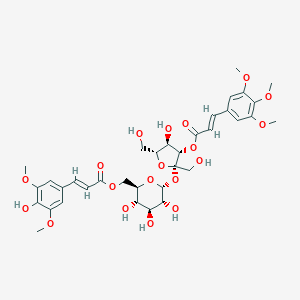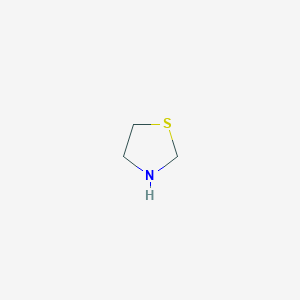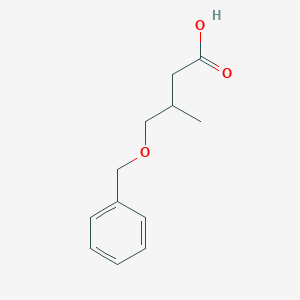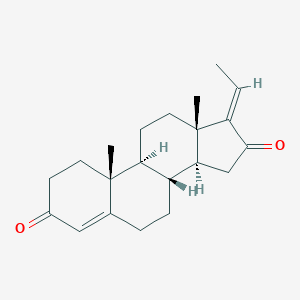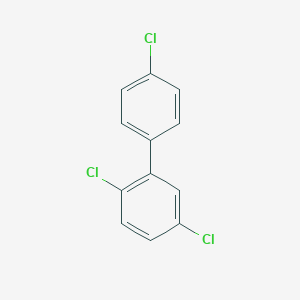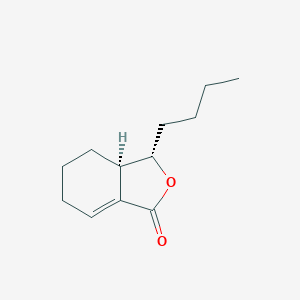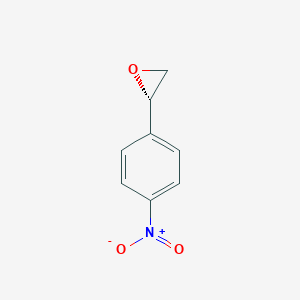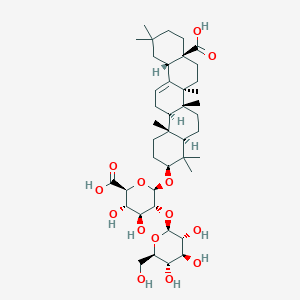
Zingibroside R1
Übersicht
Beschreibung
Zingibroside R1 is a dammarane-type triterpenoid saponin isolated from the rhizomes, taproots, and lateral roots of Panax japonicas C. A. Meyer . It has shown significant biological activities, including anti-tumor, anti-angiogenic, and anti-HIV-1 properties . This compound is also known for its neuroprotective and antioxidant effects, particularly in aged Caenorhabditis elegans .
Wissenschaftliche Forschungsanwendungen
Zingibroside R1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Referenzverbindung in der Untersuchung von Triterpensaponinen und ihren Derivaten verwendet.
Medizin: Es hat sich als potenzielles Mittel zur Behandlung von Krebs, HIV-1 und neurodegenerativen Erkrankungen wie Alzheimer gezeigt
Industrie: Es wird bei der Entwicklung von Pharmazeutika und Nutrazeutika auf Basis natürlicher Produkte eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von this compound umfasst mehrere molekulare Zielstrukturen und Signalwege:
Antitumoraktivität: Es hemmt die Angiogenese und induziert Apoptose in Krebszellen durch die gezielte Beeinflussung spezifischer Signalwege.
Anti-HIV-1-Aktivität: Es hemmt die Aufnahme von 2-Desoxy-D-Glukose durch EAT-Zellen und reduziert so die Replikation von HIV-1.
Neuroprotektive Aktivität: Es erhöht die Resistenz gegen oxidativen Stress und verbessert die kognitiven Funktionen durch die Modulation von reaktiven Sauerstoffspezies und anderen neuroprotektiven Signalwegen.
Wirkmechanismus
- Primary Targets : Zingibroside R1 has been associated with several biological activities, including anti-tumor effects and anti-angiogenic properties .
Target of Action
Biochemical Pathways
Biochemische Analyse
Biochemical Properties
Zingibroside R1 interacts with various biomolecules in biochemical reactions. It possesses some anti-HIV-1 activity . It also has inhibitory effects on the 2-deoxy-D-glucose (2-DG) uptake by EAT cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It shows excellent anti-tumor effects . It also has inhibitory effects on the 2-deoxy-D-glucose (2-DG) uptake by EAT cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its impact on gene expression. It possesses some anti-HIV-1 activity . It also has inhibitory effects on the 2-deoxy-D-glucose (2-DG) uptake by EAT cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Zingibroside R1 involves the extraction and purification from natural sources such as Panax japonicas. The process typically includes the following steps:
Extraction: The roots of Panax japonicas are dried and ground into a fine powder. The powder is then subjected to solvent extraction using ethanol or methanol.
Purification: The crude extract is purified using techniques such as column chromatography and high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, including metabolic engineering and synthetic biology. Advances in the biosynthesis of rare ginsenosides have enabled the large-scale production of this compound using engineered microbial systems such as Saccharomyces cerevisiae .
Analyse Chemischer Reaktionen
Reaktionstypen: Zingibroside R1 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung oxidierter Derivate führt.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Derivaten führt.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere, was zur Bildung substituierter Derivate führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Häufige Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nucleophile unter sauren oder basischen Bedingungen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die unterschiedliche biologische Aktivitäten aufweisen können .
Vergleich Mit ähnlichen Verbindungen
Zingibroside R1 ist unter den Triterpensaponinen aufgrund seiner spezifischen biologischen Aktivitäten und seiner molekularen Struktur einzigartig. Zu ähnlichen Verbindungen gehören:
Ginsenosid Rb1: Ein weiteres Triterpensaponin mit entzündungshemmenden und anticancerogenen Eigenschaften.
Ginsenosid Rc: Bekannt für seine neuroprotektiven und antidiabetischen Wirkungen.
Ginsenosid Rd: Zeigt entzündungshemmende und neuroprotektive Aktivitäten.
This compound zeichnet sich durch seine kombinierten Antitumor-, Anti-HIV-1- und neuroprotektiven Eigenschaften aus, was es zu einer wertvollen Verbindung für verschiedene Anwendungen in der wissenschaftlichen Forschung macht.
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H66O14/c1-37(2)14-16-42(36(51)52)17-15-40(6)20(21(42)18-37)8-9-24-39(5)12-11-25(38(3,4)23(39)10-13-41(24,40)7)54-35-32(29(47)28(46)31(55-35)33(49)50)56-34-30(48)27(45)26(44)22(19-43)53-34/h8,21-32,34-35,43-48H,9-19H2,1-7H3,(H,49,50)(H,51,52)/t21-,22+,23-,24+,25-,26+,27-,28-,29-,30+,31-,32+,34-,35+,39-,40+,41+,42-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQOMUVKRDJBGZ-COUNGWPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H66O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
795.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential health benefits of Zingibroside R1?
A1: this compound, a compound found in Cuscuta chinensis, has demonstrated several potential health benefits in studies using the model organism Caenorhabditis elegans. These benefits include:
- Improved lifespan: this compound was found to improve the lifespan of C. elegans in a manner similar to the full C. chinensis extract. []
- Enhanced stress resistance: The compound improved the survival rate of C. elegans after exposure to heat stress. []
- Enhanced locomotion: this compound also showed a positive effect on the movement abilities of the aged worms. []
- Anti-tumor activity: Studies have shown this compound exhibits anti-tumor activity in vitro and may contribute to the anti-tumor efficacy of Ginsenoside Ro in vivo. [, , ]
- Anti-HIV-1 activity: this compound demonstrated some antiviral activity against HIV-1, surpassing the activity of glycyrrhizin. []
Q2: How does this compound exert its effects on tumor cells?
A: this compound inhibits glucose transport in Ehrlich ascites tumor (EAT) cells, which was determined by measuring 2-deoxy-D-glucose (2-DG) uptake. This suggests that disrupting glucose metabolism in tumor cells could be one of its mechanisms of action. []
Q3: What is the connection between Ginsenoside Ro and this compound?
A: this compound is a metabolite of Ginsenoside Ro, a major saponin found in Panax ginseng. Research indicates that this compound, along with other metabolites like chikusetsusaponin IVa and calenduloside E, are present in the plasma of mice treated with Ginsenoside Ro. These metabolites, including this compound, demonstrate notable anti-tumor and anti-angiogenic properties. These findings suggest that the metabolites of Ginsenoside Ro, such as this compound, play a crucial role in its overall anti-tumor effect observed in vivo. []
Q4: In which plants can this compound be found?
A4: this compound has been identified in several plant species, including:
- Cuscuta chinensis []
- Panax ginseng [, , ]
- Panax japonicus (also known as Satsuma-ninjin) []
- Achyranthes bidentata [, ]
Q5: Are there analytical methods available to identify and quantify this compound?
A: Yes, researchers utilize advanced analytical techniques like Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS/MS) to identify and quantify this compound in various samples, including plant extracts and biological fluids. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


